N-(4-chloro-2-methylphenyl)thiolan-3-amine

Description

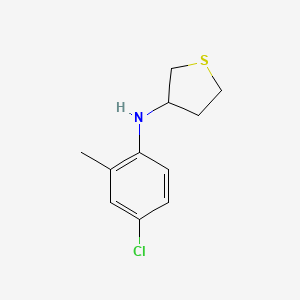

N-(4-chloro-2-methylphenyl)thiolan-3-amine is a sulfur-containing heterocyclic compound characterized by a thiolane (tetrahydrothiophene) ring substituted at the 3-position with an amine group linked to a 4-chloro-2-methylphenyl moiety. The compound’s unique combination of a chloro-substituted aromatic ring and a thiolane backbone may influence its physicochemical properties, reactivity, and bioactivity compared to similar derivatives .

Properties

Molecular Formula |

C11H14ClNS |

|---|---|

Molecular Weight |

227.75 g/mol |

IUPAC Name |

N-(4-chloro-2-methylphenyl)thiolan-3-amine |

InChI |

InChI=1S/C11H14ClNS/c1-8-6-9(12)2-3-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |

InChI Key |

GCKCLNGZPVHIPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC2CCSC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)thiolan-3-amine typically involves the reaction of 4-chloro-2-methylaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.

Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.

Substitution: Sodium hydroxide, potassium tert-butoxide; reaction conditionsroom temperature to 80°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amines.

Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)thiolan-3-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

Biological Activity

N-(4-chloro-2-methylphenyl)thiolan-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a thiolane ring and a chlorinated aromatic substituent. Its molecular formula is C₁₂H₁₄ClN₃S, which contributes to its diverse reactivity and interaction profiles in biological systems.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the thiolane ring allows for potential redox interactions, while the chlorinated phenyl group may enhance binding affinities through electrophilic interactions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Bacillus subtilis | 20 |

| Candida albicans | 17 |

These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Research has also indicated potential anti-inflammatory properties. Compounds with similar structures have shown inhibition of pro-inflammatory cytokines in cellular models. For instance, derivatives of thiolane compounds have been reported to reduce the expression of TNF-alpha and IL-6 in activated macrophages, suggesting that this compound could exhibit similar effects through modulation of inflammatory pathways .

Case Studies and Experimental Findings

- In Vitro Studies : A study conducted on various derivatives of thiolane compounds showed that those with chlorinated phenyl groups exhibited enhanced antimicrobial activity. The study used a disc diffusion method to evaluate efficacy against both Gram-positive and Gram-negative bacteria, confirming the significance of halogen substitution in enhancing biological activity .

- Cellular Assays : In cellular assays evaluating anti-inflammatory activity, this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a dose-dependent reduction in nitric oxide production, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-fluoro-2-methylphenyl)thian-3-amine | Fluorinated variant | Moderate antimicrobial activity |

| N-(5-chloro-2-methylphenyl)thian-3-amines | Different halogen substitution | Enhanced anti-inflammatory effects |

| N-(4-bromo-2-methylphenyl)thiolan-3-amines | Brominated variant | Similar antimicrobial properties |

This table illustrates how variations in halogen substitution can influence biological activity, emphasizing the importance of structural modifications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.